

# Comparative Efficacy of Pyrrolizidine Alkaloid-Free Comfrey Ointments in Musculoskeletal Conditions

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## Compound of Interest

Compound Name: Comfrey

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A guide for researchers and drug development professionals on the clinical evidence for pyrrolizidine alkaloid-free **comfrey** ointments compared to placebo and active controls in the treatment of ankle sprains, knee osteoarthritis, and back pain.

This guide provides a comprehensive comparison of the clinical trial results for pyrrolizidine alkaloid-free (PA-free) **comfrey** ointments, presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows. The data presented is intended to support researchers, scientists, and drug development professionals in their evaluation of this topical herbal remedy.

## Executive Summary

Multiple randomized controlled trials have demonstrated the efficacy and safety of topical preparations of PA-free **comfrey** root extract for the treatment of acute and chronic musculoskeletal conditions. Clinical evidence shows that **comfrey** ointment is superior to placebo in reducing pain and swelling and improving mobility in patients with ankle sprains, knee osteoarthritis, and acute back pain. Furthermore, in a head-to-head comparison, **comfrey** ointment was found to be superior to diclofenac gel in treating acute ankle sprains. The active constituents in **comfrey**, such as allantoin and rosmarinic acid, are believed to contribute to its anti-inflammatory, analgesic, and tissue-regenerating properties.[1][2][3] The mechanism of action involves, in part, the inhibition of the NF-κB signaling pathway.[4]

## Efficacy in Acute Ankle Sprain Comparison with Placebo

A multi-center, randomized, double-blind, placebo-controlled study involving 142 patients with acute unilateral ankle sprains demonstrated the superiority of a **comfrey** root extract ointment (Kytta-Salbe® f).[1][5]

Table 1: Efficacy of **Comfrey** Ointment vs. Placebo in Acute Ankle Sprain

Outcome Measure	Comfrey Ointment Group	Placebo Group	p-value
Reduction in Pain (Tonometric Measurement)	Significantly Superior	-	<0.0001
Reduction in Ankle Edema (Figure-of-eight method)	Significantly Superior	-	=0.0001
Improvement in Ankle Mobility (Neutral zero method)	Statistically Significant Difference	-	Significant

## Comparison with Diclofenac Gel

A randomized, observer-blind, multi-center clinical trial directly compared the efficacy of **comfrey** extract ointment to a standard topical NSAID, diclofenac gel, in 164 patients with acute unilateral ankle sprains.[6][7] A re-evaluation of the data from this study confirmed the superiority of the **comfrey** extract ointment.[6][8]

Table 2: Efficacy of **Comfrey** Ointment vs. Diclofenac Gel in Acute Ankle Sprain

Outcome Measure	Mean Difference (Comfrey - Diclofenac)	95% Confidence Interval	p-value
AUC of Tenderness Value Difference (h x N/cm <sup>2</sup> )	+61.1	19.08; 103.09	Statistically Significant
Pain on Pressure Reduction (Day 4)	-	-	=0.0449
Pain on Movement Reduction (Day 4)	-	-	=0.0368
Pain on Movement Reduction (Day 7)	-	-	=0.0074

## Efficacy in Osteoarthritis of the Knee

A randomized, double-blind, bicenter, placebo-controlled trial with 220 patients suffering from painful osteoarthritis of the knee showed significant improvements with the application of **comfrey** root extract ointment (Kytta-Salbe® f) over a 3-week period.[9][10] Another study involving 43 subjects compared 10% and 20% **comfrey**-based creams with a placebo cream over 6 weeks.[11]

Table 3: Efficacy of **Comfrey** Ointment vs. Placebo in Knee Osteoarthritis

Outcome Measure	Comfrey Ointment Group	Placebo Group	p-value
Grube et al. (2007)			
VAS Total Score Reduction	54.7%	10.7%	<0.001
WOMAC Total Score Reduction	58.0%	14.1%	<0.001
Smith & Burgess (2012)			
	10% Comfrey Cream	20% Comfrey Cream	Placebo
Pain Reduction (WOMAC)	50.3%	52.1%	19.6%
Stiffness Reduction (WOMAC)	44.1%	56.9%	22.1%
Function Improvement (WOMAC)	49.5%	55.3%	16.3%

## Efficacy in Acute Upper and Lower Back Pain

The efficacy of **comfrey** root extract ointment in acute back pain was demonstrated in a double-blind, randomized, placebo-controlled, multi-center trial involving 120 patients.<sup>[12][13]</sup> A rapid onset of action was observed, with significant pain reduction within 1 hour.<sup>[13]</sup>

Table 4: Efficacy of **Comfrey** Ointment vs. Placebo in Acute Back Pain

Outcome Measure	Comfrey Ointment Group	Placebo Group
Median Decrease in Pain Intensity (Active Movement)	~95.2%	~37.8%

## Experimental Protocols

## Study Design for Ankle Sprain (Comfrey vs. Diclofenac) [6][7]

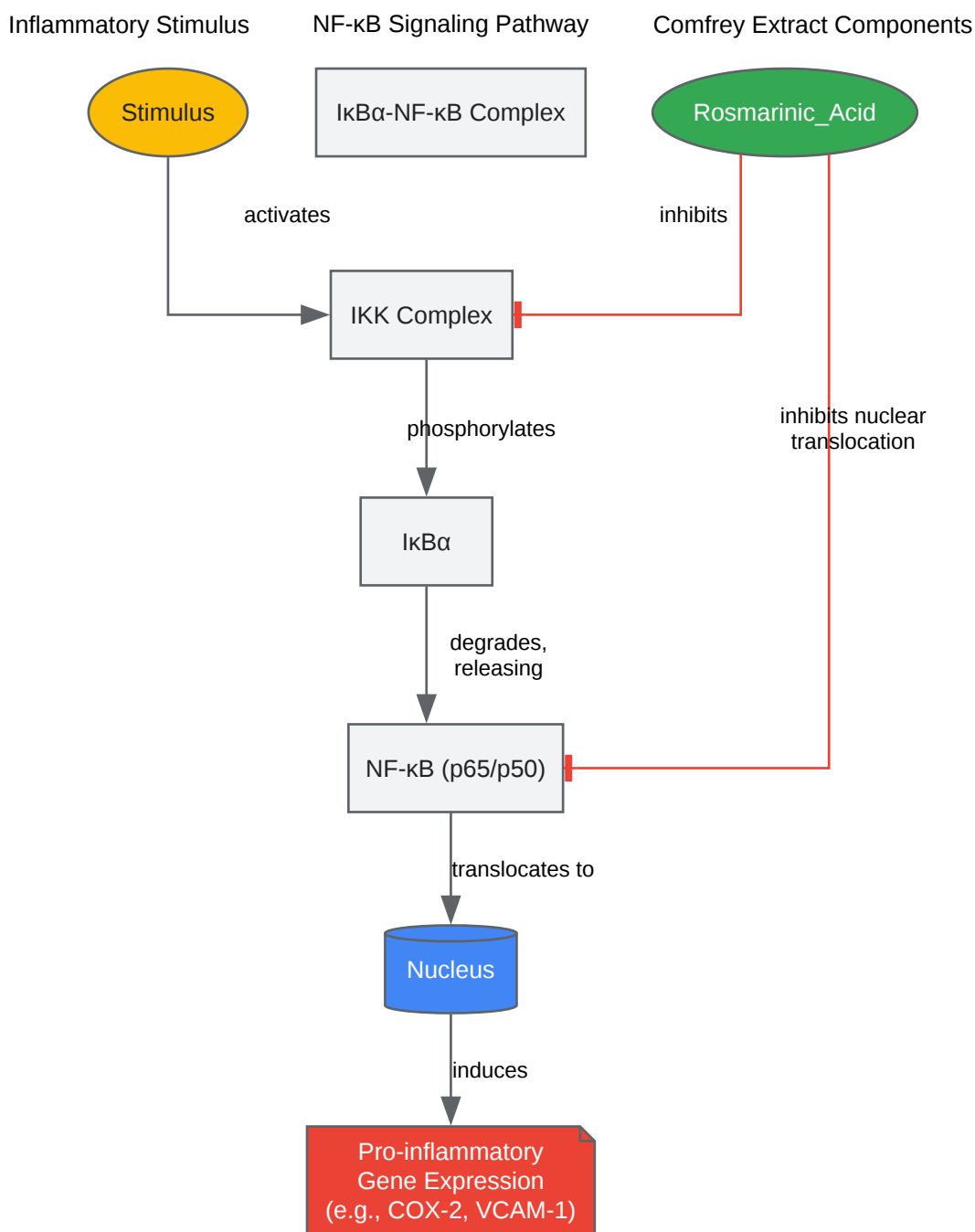
- Design: Observer-blind, randomised, multi-centre clinical trial with a parallel-group design.
- Participants: 164 patients with acute unilateral ankle sprains.
- Intervention:
  - **Comfrey** group (n=82): 6 cm long strip of **comfrey** extract ointment (Kytta-Salbe® f) applied four times a day for  $7 \pm 1$  days.
  - Diclofenac group (n=82): 6 cm long strip of diclofenac gel (containing 1.16 g of diclofenac diethylamine salt) applied four times a day for  $7 \pm 1$  days.
- Primary Outcome Variable: Area under the curve (AUC) of the difference in tenderness values between the injured and contralateral side, measured with a calibrated caliper (tonometer).
- Secondary Outcome Variables:
  - Pain assessment at rest and on movement using a Visual Analogue Scale (VAS).
  - Swelling measured by the figure-of-eight method.
  - Ankle movement assessed by the neutral-zero method.
  - Consumption of rescue medication (paracetamol).
  - Global efficacy evaluation by physician and patient.

## Study Design for Knee Osteoarthritis (Comfrey vs. Placebo) [9][10]

- Design: Randomised, double-blind, bicenter, placebo-controlled clinical trial.
- Participants: 220 patients with painful osteoarthritis of the knee.

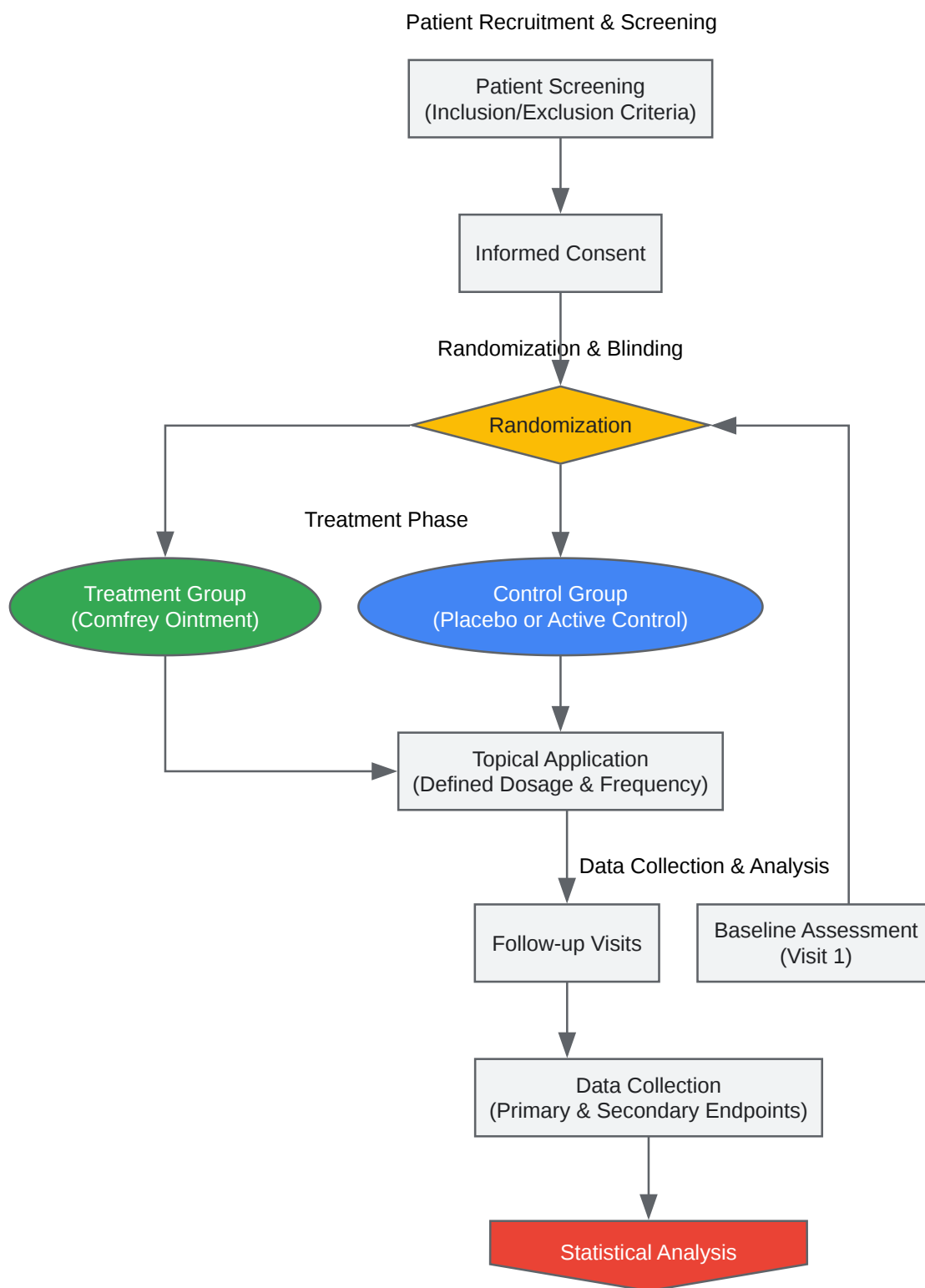
- Intervention:
  - **Comfrey** group: 2g of **comfrey** root extract ointment (Kytta-Salbe® f) applied three times a day for 3 weeks.
  - Placebo group: Placebo ointment applied three times a day for 3 weeks.
- Primary Outcome Variable: Visual Analogue Scale (VAS) total score for pain.
- Secondary Outcome Variables:
  - Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index total score.
  - Quality of life (SF-36).
  - Mobility of the knee (angle measurement).
  - Clinical Global Impression (CGI).
  - Global assessment of efficacy by physician and patient.

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: NF-κB Signaling Pathway Inhibition by **Comfrey** Extract.



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Caption: Generalized Experimental Workflow for Clinical Trials.



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